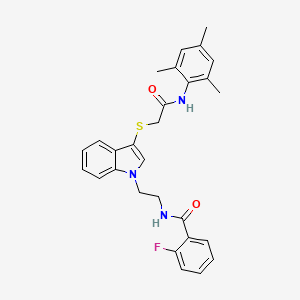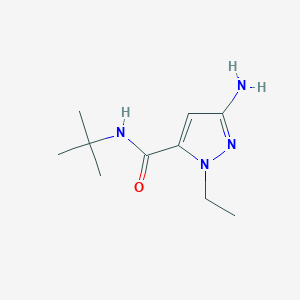![molecular formula C20H12ClF3N2O B2665560 1-(4-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338964-38-8](/img/structure/B2665560.png)
1-(4-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C20H12ClF3N2O and its molecular weight is 388.77. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis of Pyridine and Fused Pyridine Derivatives A study by Al-Issa (2012) explores the synthesis of various pyridine derivatives including the reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile with arylidene malononitrile to form isoquinoline derivatives. Other derivatives were synthesized via different chemical reactions, resulting in a range of pyrido pyrimidine and pyrazolo pyridine derivatives (Al-Issa, 2012).
2. Optical and Structural Properties of Pyridine Derivatives Research by Zedan, El ‐ Taweel, and El ‐ Menyawy (2020) investigates the structural, optical, and diode characteristics of two pyridine derivatives. They used X-ray diffraction to reveal their polycrystalline nature and calculated optical functions from transmittance and reflectance spectra. This study also examined the heterojunctions of these compounds when deposited on silicon substrates (Zedan, El ‐ Taweel, & El ‐ Menyawy, 2020).
3. Crystal Structure and Mechanistic Investigation Liu et al. (2013) conducted a study on the crystal structure and reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds. The crystal structure was obtained and determined via X-ray crystallography, providing insight into the reaction mechanics (Liu, Chen, Sun, & Wu, 2013).
4. Synthesis and Antifibrotic Evaluation of Pyridone Derivatives A study by Ismail and Noaman (2005) describes the synthesis of substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles and their evaluation for antifibrotic activity. Some of the synthesized compounds showed potent antifibrotic activity without adverse effects on liver and kidney functions (Ismail & Noaman, 2005).
5. Synthesis of Pyrazolo Pyridine Derivatives as Corrosion Inhibitors Research by Dandia, Gupta, Singh, and Quraishi (2013) focuses on the synthesis of pyrazolopyridine derivatives using ultrasound-assisted methods. These compounds were investigated as potential corrosion inhibitors for mild steel in hydrochloric acid. The study included various experimental techniques to evaluate their effectiveness as inhibitors (Dandia, Gupta, Singh, & Quraishi, 2013).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N2O/c21-18-6-4-13(5-7-18)11-26-12-16(8-15(10-25)19(26)27)14-2-1-3-17(9-14)20(22,23)24/h1-9,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJXMJMYETXFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN(C(=O)C(=C2)C#N)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-ethyl 5-(furan-2-yl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2665478.png)
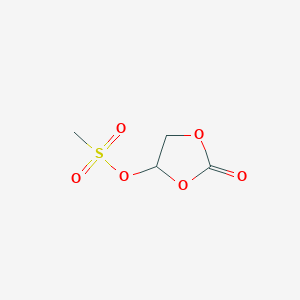
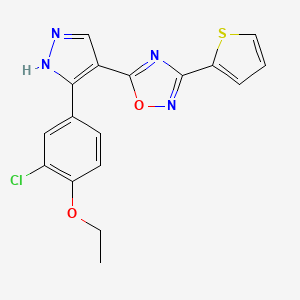
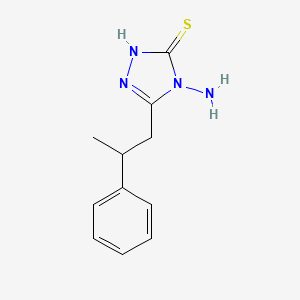

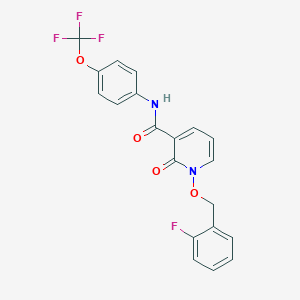

![1-(3-Imidazol-1-ylpropylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2665490.png)
![1-(3-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2665492.png)
